(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid

HCV NS3 Protease Structure-Activity Relationship Enzyme Inhibition

Unprotected vinyl-ACCA forces additional protection/deprotection steps and 5-15% yield loss from ester hydrolysis at scale. Boc-vinyl-ACCA, supplied as the (1R,2S) free acid with orthogonal Boc protection, enables direct peptide coupling and eliminates saponification. • Validated intermediate for asunaprevir (CAS 630420-16-5) and simeprevir (CAS 923604-59-5) commercial manufacture • >99% ee ensures ICH Q3A diastereomeric purity compliance without preparative chiral chromatography • Free acid form removes ester hydrolysis, directly reducing raw material cost per kg API • Consistent stereochemical purity eliminates SAR variability from enantiomeric impurities

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 159622-10-3
Cat. No. B106639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid
CAS159622-10-3
Synonyms(1R,2S)-1-​[[(1,​1-​Dimethylethoxy)​carbonyl]​amino]​-​2-​ethenylcyclopropanecarboxyl​ic Acid;  (1R-trans)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic Acid;  (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropanecarbox
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O
InChIInChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7-,11-/m1/s1
InChIKeyRFAQWADNTLIWMG-RDDDGLTNSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-vinyl-ACCA: Chiral HCV Intermediate


(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid (CAS 159622-10-3), also known as Boc-vinyl-ACCA, is a chiral cyclopropane amino acid derivative that serves as a protected precursor to (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) [1]. The compound features a conformationally rigid cyclopropane ring, a reactive vinyl substituent, and orthogonal Boc and carboxylic acid functional handles that enable selective deprotection and further derivatization [1]. It is a critical building block in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors, including the clinically approved drugs asunaprevir and simeprevir, as well as the advanced clinical candidate BILN 2061 [2].

Chiral (1R,2S) cyclopropane

Stereochemically defined core for HCV NS3 protease inhibitor design

Orthogonal Boc protection

Acid-labile amine protection enables regioselective amide coupling

Vinyl functional handle

Reactive substituent for macrocyclization or further elaboration

Boc-vinyl-ACCA Substitution Risks


The (1R,2S) stereochemistry, the presence of the vinyl substituent, and the orthogonal protecting group strategy in (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid are all critical for achieving the desired biological activity in downstream HCV NS3 protease inhibitors [1]. Replacing the vinyl-ACCA scaffold with simpler amino acids such as norvaline or unsubstituted 1-aminocyclopropane-1-carboxylic acid (ACCA) results in a substantial loss of enzymatic inhibitory potency, with reported IC₅₀ values increasing by orders of magnitude [2]. Similarly, using the (1S,2R) enantiomer or a racemic mixture would incorporate the incorrect stereochemistry, which is known to be detrimental to binding within the protease active site [1]. Furthermore, attempting to use the unprotected amino acid (vinyl-ACCA) directly in peptide coupling without the Boc group leads to undesirable side reactions and lower yields, making the Boc-protected form the preferred intermediate for reliable, high-yielding synthetic routes .

Unprotected vinyl-ACCA

Lacks orthogonal Boc protection; may require additional protection step, reducing synthetic efficiency.

(1S,2R) Enantiomer

Mismatched stereochemistry may not fit NS3 protease S1 pocket, likely resulting in markedly lower inhibitory activity.

Ethyl ester form

Requires ester hydrolysis before coupling, risking epimerization and vinyl hydration side-reactions.

Quantitative Evidence for Boc-vinyl-ACCA


Enantiomeric Purity: Boc vs. Unprotected

The incorporation of a vinyl-ACCA residue at the P1 position of a tetrapeptide HCV NS3 protease inhibitor resulted in significantly greater enzymatic potency compared to inhibitors containing norvaline, unsubstituted ACCA, or cysteine at the same position [1]. The vinyl-ACCA derivative (entry 4) exhibited an IC₅₀ of 0.63 µM, representing an approximately 22‑fold improvement over the parent cysteine-containing inhibitor (IC₅₀ ≈ 14 µM) and an order of magnitude improvement over both the norvaline (IC₅₀ = 4.8 µM) and ACCA (IC₅₀ = 4.8 µM) derivatives [1]. This quantitative superiority establishes vinyl-ACCA as the P1 residue of choice for achieving high intrinsic potency in this inhibitor class [1].

Enantiomeric excess
Cross-study
Boc-vinyl-ACCA: >99% ee
Unprotected ethyl ester: 77.4–84% ee
Supports enantiomeric purity specification review
Enzymatic resolution vs. phase-transfer route
HCV NS3 Protease Structure-Activity Relationship Enzyme Inhibition

Vinyl Group for HCV NS3 Potency

A scalable biocatalytic process using a newly isolated Sphingomonas aquatilis strain (CY-2) resolves racemic N-Boc-vinyl-ACCA ethyl ester to the desired (1R,2S)-enantiomer with 88.2% enantiomeric excess (ee) and 62.4% conversion (E = 9) under optimized conditions [1]. Notably, when the same biocatalyst is applied to (1R,2S)-1-amino-vinyl-ACCA ethyl ester hydrochloride, an exceptionally high 99.6% ee is achieved with an enantiomeric ratio E > 200 [1]. This demonstrates that the vinyl-ACCA scaffold can be obtained in near‑enantiopure form, which is critical for pharmaceutical applications where the incorrect enantiomer is typically inactive or can cause adverse effects [1].

Vinyl vs. unsubstituted ACCA
Cross-study
Reported much improved NS3 inhibition
Vinyl-ACCA >> ACCA analog
Vinyl substituent relevant for protease binding interaction
Qualitative SAR data; IC50 values in original publication
Chiral Resolution Biocatalysis Process Chemistry

Direct Coupling via Boc Protection

A robust, chromatography‑free process for preparing (1R,2S)-vinyl-ACCA derivatives at multikilogram scale has been demonstrated, delivering the desired enantiomer in >99% ee [1]. The process employs a glycine Schiff base dialkylation strategy followed by enzymatic resolution using the inexpensive esterase Alcalase 2.4L [1]. In contrast, many chiral cyclopropane amino acid syntheses are limited to milligram or gram scales and require expensive chiral auxiliaries or chromatographic separation, making them impractical for industrial supply [1]. The availability of a robust, scalable route ensures consistent, high‑volume supply of the Boc‑protected intermediate for preclinical and clinical development [1].

Direct coupling efficiency
Direct comparison
Free acid eliminates ester hydrolysis
Reported 5–15% yield loss reduction
May reduce synthetic steps and side-reaction risk
Pilot-scale observations
Process Chemistry Scale-Up Asymmetric Synthesis

(1R,2S) Enantiomer: Essential for Activity

The compound is commercially available from multiple vendors with certified high chemical purity. For example, MedChemExpress offers (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid (Cat. No. HY‑30486) with a purity of 99.58% . TCI America supplies the same compound with a purity of ≥98.0% (GC) . In contrast, many custom‑synthesized chiral intermediates are only available at lower purities (e.g., 95–97%), which can introduce impurities that complicate reaction monitoring, reduce yields, and necessitate additional purification steps . The availability of >99% pure material from reputable vendors ensures consistent, reproducible synthetic outcomes and minimizes the need for in‑house purification prior to use .

Enantiomer specificity
Class-level
(1R,2S) vs (1S,2R): >100-fold difference
Inferred from SAR trend data
Stereochemical identity critical for inhibitor activity
Based on stereospecific NS3 protease binding
Chemical Purity Quality Control Procurement

Conformational Rigidity of Cyclopropane Scaffold Enhances Binding Affinity

The cyclopropane ring in vinyl-ACCA imposes a rigid, conformationally constrained geometry that locks the molecule into a bioactive orientation optimal for binding to the HCV NS3 protease active site [1]. This rigidity contrasts with the high conformational flexibility of linear amino acids such as norvaline or cysteine, which can adopt numerous low‑energy conformations and thus pay a higher entropic penalty upon binding [1]. The entropic advantage of the cyclopropane scaffold is a key contributor to the observed ~7.6‑fold improvement in IC₅₀ over the flexible norvaline analog (0.63 µM vs. 4.8 µM) [2]. While no direct ΔG measurement is available, the substantial potency gain strongly supports the conformational constraint hypothesis [1].

Conformational Analysis Drug Design Cyclopropane Amino Acids

Boc-vinyl-ACCA Procurement Advantages


Macrocyclic HCV Protease Inhibitor Synthesis

The compound serves as a direct precursor to the vinyl-ACCA P1 residue required for constructing clinically approved HCV protease inhibitors such as asunaprevir and simeprevir, as well as advanced clinical candidates like BILN 2061 [1]. The Boc protection allows selective incorporation into peptide chains, while the carboxylic acid enables amide bond formation with the P2–P4 macrocyclic scaffold [1]. The high enantiomeric purity (>99% ee) and chemical purity (≥99.58%) ensure reproducible yields and minimize the formation of diastereomeric impurities that could complicate regulatory filings [2].

SAR Studies for HCV Protease Inhibitors

The vinyl group on the cyclopropane ring provides a versatile handle for further functionalization via cross‑coupling (e.g., Suzuki, Heck) or cycloaddition reactions [1]. This enables medicinal chemists to systematically explore substituent effects at the P1 position and rapidly generate libraries of analogs for SAR studies [1]. The rigid cyclopropane scaffold maintains the bioactive conformation while the vinyl group tolerates a variety of modifications, making this intermediate an ideal starting point for lead optimization [2].

Enzymatic Resolution & Biocatalysis

The demonstrated scalable synthesis of vinyl-ACCA derivatives in >99% ee at multikilogram scale [1] makes this Boc‑protected intermediate suitable for process chemistry groups aiming to establish reliable, cost‑effective supply chains for late‑stage clinical and commercial production. The robust enzymatic resolution step (Alcalase 2.4L) and the availability of high‑purity commercial material [2] reduce the burden of in‑house chiral chromatography and purification, accelerating process development timelines and lowering manufacturing costs.

Peptidomimetic & Cyclopropane Chemistry

The compound and its ethyl ester derivative have been used as substrates for the discovery and characterization of novel esterases and amidases with high enantioselectivity [1]. The 99.6% ee achieved with Sphingomonas aquatilis on the amino‑vinyl‑ACCA ethyl ester [1] demonstrates the utility of this scaffold as a benchmark substrate for developing new biocatalytic resolution methods. Researchers in biocatalysis can use the racemic or enantiopure forms to screen for novel enzymes with improved activity or enantioselectivity.

Application
Selection Property
Validation Focus
Macrocyclic inhibitor research synthesis
Enantiomerically resolved free acid, orthogonal Boc protection
Diastereomeric purity and coupling yield
HCV NS3 protease SAR studies
Stereochemically defined (1R,2S) P1 building block
Consistent enantiopurity for SAR data interpretation
Biocatalytic resolution method development
High enantiomeric excess reference standard
Chiral HPLC calibration and enzyme specificity studies
Conformationally constrained peptidomimetic research
Vinyl functional handle and documented analytical data
Analytical characterization and supply consistency
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